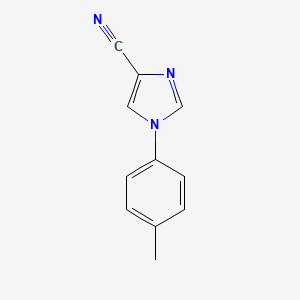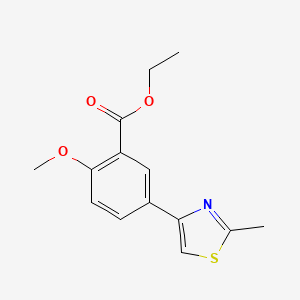![molecular formula C8H7ClOS B11788321 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-6,7-dihydrobenzo[b]thiophene with dichlorocarbene, which leads to the formation of an adduct that rearranges thermally to yield the desired compound . The reaction conditions typically involve the use of a solvent such as methanol and the application of heat to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as minimizing the use of toxic reagents and solvents, can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-ethoxy-8H-cyclohepta[b]thiophen: Similar in structure but with different substituents and ring systems.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzothiophene core but have different functional groups and biological activities.
Uniqueness
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to its specific chlorine substitution and the presence of the dihydrobenzo[b]thiophene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H7ClOS |
|---|---|
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
3-chloro-5,6-dihydro-4H-1-benzothiophen-7-one |
InChI |
InChI=1S/C8H7ClOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 |
InChI-Schlüssel |
UMWBXHZAGUOZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)SC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)




![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

